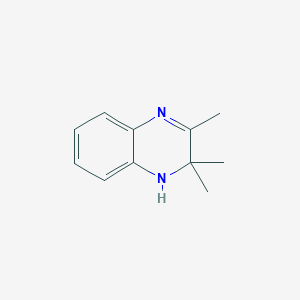

2,2,3-Trimethyl-1,2-dihydroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethyl-1H-quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-11(2,3)13-10-7-5-4-6-9(10)12-8/h4-7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNMXGHYRAFDMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2NC1(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506528 | |

| Record name | 2,2,3-Trimethyl-1,2-dihydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25716-39-6 | |

| Record name | 2,2,3-Trimethyl-1,2-dihydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2,3 Trimethyl 1,2 Dihydroquinoxaline and Its Analogs

Established Cyclization Reactions in Dihydroquinoxaline Synthesis

Traditional methods for the synthesis of dihydroquinoxalines primarily rely on the cyclization of appropriate precursors. These methods have been refined over the years to improve yields and expand the substrate scope.

Skraup-based Reaction Variants

The Skraup synthesis, a classic method for preparing quinolines, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. allen.in A variation of this reaction, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds instead of glycerol and is a cornerstone for the synthesis of quinoline derivatives. wikipedia.orgiipseries.org While the primary products of these reactions are typically fully aromatized quinolines, modifications and careful control of reaction conditions can lead to the formation of dihydroquinoline intermediates.

The Doebner-von Miller reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org When the α,β-unsaturated carbonyl compound is generated in situ from two carbonyl compounds through an aldol condensation, the reaction is referred to as the Beyer method for quinolines. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org Although the final product is a quinoline, the mechanism proceeds through a dihydroquinoline intermediate. By arresting the reaction at this intermediate stage or by using milder reaction conditions, the synthesis of 1,2-dihydroquinoxalines can be achieved.

Condensation Reactions with o-Phenylenediamines and Carbonyl Compounds

A widely employed and versatile method for the synthesis of quinoxalines and their dihydro derivatives is the condensation reaction between o-phenylenediamines and carbonyl compounds. sapub.orgnih.gov This approach is particularly relevant for the synthesis of 2,2,3-trimethyl-1,2-dihydroquinoxaline, which can be prepared from the reaction of o-phenylenediamine (B120857) with acetone (B3395972) or other suitable carbonyl precursors.

The reaction of o-phenylenediamine with ketones, such as acetone, can lead to the formation of 1,5-benzodiazepine derivatives. researchgate.net However, under specific conditions, the reaction can be directed towards the formation of 1,2-dihydroquinoxalines. The mechanism of the acid-catalyzed condensation involves the initial formation of an enol from the ketone, which then acts as a nucleophile. libretexts.orgnptel.ac.in The acid catalyst activates the carbonyl group of another ketone molecule, making it more electrophilic for the attack by the enol. allen.inlibretexts.org The resulting intermediate can then react with the o-phenylenediamine to form the dihydroquinoxaline ring system.

The reaction of o-phenylenediamines with α-dicarbonyl compounds is a very facile and widely used method for the synthesis of quinoxalines. sapub.org Similarly, the use of α-hydroxy ketones in acetic acid, with either microwave irradiation or conventional heating, can also yield quinoxaline (B1680401) derivatives. sapub.org By selecting appropriate carbonyl compounds and controlling the reaction conditions, the synthesis can be tailored to produce the desired dihydroquinoxaline products.

Catalytic Approaches in Dihydroquinoxaline Synthesis

Modern synthetic chemistry has increasingly focused on the development of catalytic methods to improve the efficiency, selectivity, and environmental footprint of chemical reactions. The synthesis of dihydroquinoxalines has also benefited from these advancements, with various catalytic systems being explored.

Homogeneous Catalysis

Homogeneous catalysis offers the advantage of high activity and selectivity due to the well-defined nature of the catalyst. In the context of dihydroquinoxaline synthesis, palladium-based homogeneous catalysts have been utilized. For instance, the N-hetero-annulation of enamines derived from 2-nitroanilines, using a palladium catalyst such as Pd(dba)2 with a phosphine ligand like dppp, can yield a mixture of 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones. sapub.org

Heterogeneous Catalysis (e.g., Zeolite-based, Organosulfonic Acid Silica Catalysts)

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. For the synthesis of dihydroquinoxalines, various solid acid catalysts have been investigated.

Zeolite-based Catalysts: Zeolites, with their well-defined porous structures and tunable acidity, have been employed in the synthesis of quinoline and its derivatives. For example, H-Ymmm zeolite has been used to prepare dialkylquinolines and dialkyltetrahydroquinolines from the reaction of aniline with C3–C5 aldehydes. In the synthesis of 2,4-diphenyl-2-methyl-1,2-dihydroquinoline, a small pore size E4a zeolite catalyst was utilized in the reaction between aniline and acetophenone.

Organosulfonic Acid Silica Catalysts: Silica-based materials functionalized with sulfonic acid groups have emerged as effective and recyclable solid acid catalysts. Silica bonded S-sulfonic acid (SBSSA) has been successfully used to catalyze the condensation of 1,2-diamino compounds with 1,2-dicarbonyl compounds at room temperature to afford quinoxaline derivatives. This catalyst is prepared by the reaction of 3-mercaptopropylsilica with chlorosulfonic acid and can be recycled multiple times without a significant loss of activity.

Below is a table summarizing the performance of a silica bonded S-sulfonic acid catalyst in the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil under different solvent conditions.

| Solvent | Time (min) | Yield (%) |

| Dichloromethane | 25 | 95 |

| Chloroform | 30 | 92 |

| Acetonitrile (B52724) | 45 | 85 |

| Tetrahydrofuran | 60 | 80 |

| n-Hexane | 120 | 40 |

| Methanol (B129727) | 40 | 90 |

| Ethanol | 35 | 94 |

| Water | 150 | 30 |

| Solvent-free | 20 | 96 |

Phase Transfer Catalysis in N-Alkylation and Cyclo-condensation

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases. While specific applications of PTC in the cyclo-condensation step for this compound are not extensively documented, PTC is a well-established method for the N-alkylation of heterocyclic compounds. This suggests its potential utility in the subsequent functionalization of the dihydroquinoxaline scaffold. N-alkylation of amides and heterocycles can be efficiently carried out under PTC conditions, often with high selectivity for mono-alkylation.

Green Chemistry Strategies for Sustainable Synthesis

The synthesis of dihydroquinoxaline scaffolds, including this compound, is increasingly benefiting from green chemistry principles aimed at reducing environmental impact. These strategies focus on the use of benign solvents, reusable catalysts, and energy-efficient processes. Key advancements include reactions conducted in water and the use of ionic liquids as recyclable reaction media.

"On Water" Synthetic Methodologies

Performing organic reactions in water is a cornerstone of green chemistry, offering a cheap, non-toxic, and non-flammable solvent alternative. For the synthesis of dihydroquinoxalines, "on water" methodologies have proven to be highly effective. These reactions often proceed with high efficiency, sometimes accelerated by the hydrophobic effect, where the insolubility of organic reactants in water forces them to aggregate, increasing the effective concentration and reaction rates.

A notable example is the one-pot, three-component synthesis of dihydroquinoxaline derivatives catalyzed by ammonium chloride in water. scribd.comresearchgate.net This method involves the reaction of an o-phenylenediamine, a ketone, and an isocyanide. The use of water as the solvent at a slightly elevated temperature (50 °C) leads to high yields of the desired products. researchgate.net This approach is particularly relevant for the synthesis of analogs of this compound. For instance, the reaction of o-phenylenediamine, acetone, and cyclohexyl isocyanide under these conditions produces the corresponding 2,2-dimethyl-3-(cyclohexylamino) -1,2-dihydroquinoxaline derivative in excellent yield. researchgate.net

The optimization of reaction conditions highlights the superiority of water over organic solvents or solvent-free conditions. scribd.com

Table 1: Optimization of Reaction Conditions for Dihydropyrazine (B8608421) Synthesis scribd.com

| Entry | Solvent | Catalyst (NH₄Cl, 40 mol%) | Temperature (°C) | Yield (%) | Time (h) |

|---|---|---|---|---|---|

| 1 | Solvent-free | No | r.t. | 0 | 12 |

| 2 | Solvent-free | Yes | 50 | 40 | 12 |

| 3 | Ethanol | Yes | r.t. | 30 | 3 |

| 4 | Ethanol | Yes | 80 | 68 | 3 |

| 5 | Methanol | Yes | 50 | 64 | 3 |

| 6 | Water | No | r.t. | 0 | 12 |

| 7 | Water | Yes | r.t. | 52 | 12 |

This table is based on data for a representative reaction to synthesize dihydropyrazine derivatives.

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "designer solvents" due to their tunable physical and chemical properties. cmu.edu Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive green alternatives to volatile organic solvents. In the context of quinoxaline synthesis, Brønsted acidic ionic liquids have been employed as efficient and recyclable catalysts. jcchems.comresearchgate.net

For example, the acidic ionic liquid 1-(4-sulfonic acid) butyl-3-methylimidazolium hydrogen sulfate has been used to catalyze the condensation of o-phenylenediamines and α-dicarbonyl compounds to afford quinoxaline derivatives. jcchems.com While this specific example leads to fully aromatized quinoxalines, the principle can be extended to dihydroquinoxaline synthesis under modified conditions. The key advantages of this methodology include mild reaction conditions (often at room temperature), high yields, simple work-up procedures, and the potential for catalyst reuse without significant loss of activity. researchgate.netresearchgate.net

Stereoselective and Asymmetric Synthesis Principles

While this compound itself is achiral, the dihydroquinoxaline scaffold is a common feature in chiral molecules of biological importance. Therefore, the development of stereoselective and asymmetric syntheses for this class of compounds is a significant area of research. These methods are applicable to analogs of the target compound where a stereocenter is present, for instance, at the C2 or C3 positions.

Asymmetric hydrogenation of a quinoxaline precursor is a primary strategy for accessing chiral 1,2,3,4-tetrahydroquinoxalines, which are the reduced form of dihydroquinoxalines. nih.govrsc.org This approach has been refined to achieve high levels of enantioselectivity and diastereoselectivity.

Iridium-Catalyzed Asymmetric Hydrogenation : Chiral Ir-catalysts have been developed for the highly enantioselective synthesis of tetrahydroquinoxaline derivatives. By carefully selecting the chiral ligand and reaction solvent, it is possible to selectively produce either the (R) or (S) enantiomer of the product from the same quinoxaline substrate. rsc.org

Manganese-Catalyzed Asymmetric Hydrogenation : Mn-based catalysts have also been successfully employed for the stereodivergent asymmetric hydrogenation of disubstituted quinoxalines, allowing for the preparation of both cis- and trans-enantioenriched tetrahydroquinoxalines with high diastereomeric and enantiomeric excess. nih.gov

Chemoenzymatic Synthesis : An alternative approach involves chemoenzymatic methods. For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the asymmetric addition of substituted diamines to fumarate, creating chiral N-substituted aspartic acid products. These intermediates can then be cyclized to form optically pure dihydroquinoxalinones, demonstrating the potential of biocatalysis in generating stereocenters within this heterocyclic system. acs.org

These principles of asymmetric catalysis are directly applicable to the synthesis of chiral 1,2-dihydroquinoxalines. For example, the reduction of a 2,3-disubstituted quinoxaline could, in principle, be stopped at the dihydro- stage under controlled conditions, or a chiral auxiliary could be used during a multicomponent synthesis to induce stereoselectivity.

Multicomponent Reactions (MCRs) for Dihydroquinoxaline Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a complex product in an atom- and step-economical manner. mdpi.comnih.gov This approach aligns with the principles of green chemistry by reducing waste, time, and energy consumption compared to traditional multi-step syntheses. nih.govnih.gov

The dihydroquinoxaline scaffold is well-suited for construction via MCRs. A prominent example is the three-component reaction between an o-phenylenediamine, a ketone (or aldehyde), and an isocyanide. researchgate.net This reaction directly assembles the 1,2-dihydroquinoxaline core. The synthesis of this compound would theoretically involve the reaction of 1,2-diaminopropane, acetone, and a methyl isocyanide analog, although specific examples in the literature focus on derivatives with different substitution patterns.

The versatility of MCRs allows for the rapid generation of a library of structurally diverse dihydroquinoxalines by simply varying the starting components. beilstein-journals.org For example, using different ketones or isocyanides can introduce a wide range of functional groups and substituents onto the dihydroquinoxaline core.

Table 2: Synthesis of Dihydropyrazine Derivatives via Three-Component Reaction researchgate.net

| Entry | Diamine | Ketone | Isocyanide | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Nitrobenzene-1,2-diamine | Acetone | Cyclohexyl isocyanide | 90 |

| 2 | o-Phenylenediamine | Acetone | Cyclohexyl isocyanide | 92 |

| 3 | 4-Methylbenzene-1,2-diamine | 2-Heptanone | Cyclohexyl isocyanide | 87 |

| 4 | 4,5-Dimethylbenzene-1,2-diamine | 3-Hexanone | Cyclohexyl isocyanide | 89 |

This reaction is typically performed in water with ammonium chloride as a catalyst. researchgate.net

This MCR approach not only provides efficient access to the dihydroquinoxaline scaffold but also combines synergistically with other green chemistry strategies, such as "on water" synthesis, to create powerful and sustainable methodologies. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2,2,3 Trimethyl 1,2 Dihydroquinoxaline

Electrophilic and Nucleophilic Substitution Reactions on the Dihydroquinoxaline Ring System

Detailed studies specifically documenting the electrophilic and nucleophilic substitution reactions on 2,2,3-trimethyl-1,2-dihydroquinoxaline are not extensively available in peer-reviewed literature. However, based on the general reactivity of dihydro-heterocyclic systems, it can be postulated that the electron-rich benzene (B151609) portion of the ring would be the primary site for electrophilic attack. The positions para and ortho to the amino group are expected to be the most activated.

Conversely, nucleophilic substitution is less common on the unsubstituted aromatic ring unless activated by electron-withdrawing groups. In the broader class of quinoxalines, nucleophilic substitution has been observed, particularly on quinoxaline (B1680401) N-oxides, which enhances the electrophilicity of the ring system. research-solution.com For this compound itself, direct nucleophilic substitution on the carbocyclic ring is unlikely without prior functionalization.

Oxidation Pathways and Mechanisms (e.g., to Quinoxalines)

The 1,2-dihydroquinoxaline core is susceptible to oxidation, leading to the formation of the corresponding aromatic quinoxaline. This transformation represents a thermodynamically favorable aromatization reaction. While specific oxidizing agents for this compound are not detailed in the available literature, common oxidants used for similar dihydro-heterocycles include manganese dioxide, potassium permanganate, or even atmospheric oxygen, sometimes catalyzed by light or metal ions. The likely product of such an oxidation would be 2,3-dimethylquinoxaline, following the loss of the gem-dimethyl group at the C2 position, or a rearranged product.

Reduction Chemistry of the Dihydroquinoxaline Core

The synthesis of this compound via a reduction reaction has been reported. Specifically, it can be formed from the reduction of 2,3,3-trimethyl-2,3-dihydro-2-quinoxalinamine 1,4-dioxide. research-solution.com This reaction demonstrates the stability of the 1,2-dihydroquinoxaline core under certain reductive conditions.

Table 1: Synthesis of this compound via Reduction

| Precursor | Reagent | Product | Reference |

| 2,3,3-trimethyl-2,3-dihydro-2-quinoxalinamine 1,4-dioxide | Sodium dithionite (B78146) (Na₂S₂O₂) in an aqueous methanol (B129727) solution | This compound | research-solution.com |

Ring-Opening and Rearrangement Processes

The scientific literature lacks specific examples of ring-opening or rearrangement reactions for this compound. In related heterocyclic systems, ring-opening can be induced under harsh conditions such as strong acids or bases, or through photochemical methods. Rearrangement reactions, such as the benzilic acid rearrangement, are known for related diketone structures but are not directly applicable here. Other rearrangements like the Beckmann or Schmidt rearrangements typically involve different initial functional groups.

Functional Group Interconversions on Peripheral Substituents

Mechanistic Investigations of Reaction Pathways

There is a notable absence of detailed mechanistic studies for the reactions of this compound in the current body of scientific literature. The mechanism for its formation via the reduction of 2,3,3-trimethyl-2,3-dihydro-2-quinoxalinamine 1,4-dioxide likely involves a stepwise reduction of the N-oxide functionalities and subsequent elimination, though a formal study has not been cited. research-solution.com Elucidating the precise mechanisms for its potential oxidation, substitution, or rearrangement reactions would necessitate dedicated experimental and computational studies.

Design and Synthesis of 2,2,3 Trimethyl 1,2 Dihydroquinoxaline Derivatives and Fused Systems

Strategic Functionalization of the Pyrazine (B50134) Ring

The dihydro-pyrazine ring is a key locus of reactivity in the 2,2,3-trimethyl-1,2-dihydroquinoxaline molecule. Functionalization can be directed towards the nitrogen atoms or the substituted carbon positions, enabling the introduction of a wide range of chemical moieties that can modulate the molecule's properties.

The 1,2-dihydroquinoxaline nucleus contains a secondary amine at the N1 position, which is a prime site for alkylation and acylation reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily attacking electrophilic carbon centers.

N-Alkylation: The introduction of alkyl groups at the N1 position is typically achieved by treating the parent dihydroquinoxaline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the N-H group, generating a more potent nucleophilic anion that subsequently displaces the halide. This method is versatile and allows for the incorporation of a wide variety of alkyl chains, including those bearing other functional groups.

N-Acylation: Acyl groups are introduced at the N1 position through reaction with acylating agents like acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. N-acylation is a valuable strategy for introducing carbonyl functionalities, which can serve as handles for further synthetic transformations or as key pharmacophoric elements. Dual-nickel/photoredox-catalyzed methods have also been described for the acylation of related dihydroquinazolinone structures with carboxylic acids. rsc.org

| Reaction Type | Reagent | Base/Catalyst | Typical Product Structure |

|---|---|---|---|

| N-Methylation | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | 1,2,2,3-Tetramethyl-1,2-dihydroquinoxaline |

| N-Benzylation | Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | 1-Benzyl-2,2,3-trimethyl-1,2-dihydroquinoxaline |

| N-Acetylation | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N) | 1-Acetyl-2,2,3-trimethyl-1,2-dihydroquinoxaline |

| N-Benzoylation | Benzoyl Chloride (PhCOCl) | Pyridine | 1-Benzoyl-2,2,3-trimethyl-1,2-dihydroquinoxaline |

Functionalization at the C2 and C3 positions of the this compound core is synthetically challenging but offers a route to highly substituted analogs.

C2 Position: The C2 carbon is a quaternary center, substituted with two methyl groups. This steric congestion and the absence of a hydrogen atom make direct substitution via typical electrophilic or nucleophilic pathways highly improbable without involving ring-opening or rearrangement reactions.

C3 Position: The C3 position is part of a C=N double bond and bears a methyl group. While direct C-H functionalization is a common strategy for related quinoxalin-2(1H)-ones nih.govresearchgate.netmdpi.com, the C3-methyl group in the target compound presents a different reactive handle. The methyl group's protons are weakly acidic and can be removed by a strong base, such as an organolithium reagent, to generate a carbanion. This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to install new functional groups at the C3-methyl position, effectively elongating the carbon chain. This approach provides a pathway to derivatives such as 2,2-dimethyl-3-ethyl-1,2-dihydroquinoxaline and its analogs.

Aromatic Ring Functionalization (e.g., at C6, C7)

The benzene (B151609) ring of the dihydroquinoxaline system can undergo electrophilic aromatic substitution, allowing for the introduction of substituents that can significantly influence the electronic properties and biological activity of the molecule. The dihydro-pyrazine portion of the molecule acts as an activating group, directing incoming electrophiles primarily to the C6 and C7 positions, which are para and ortho, respectively, to the N4 atom.

Common electrophilic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).

Halogenation: Reaction with elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst introduces chloro or bromo substituents.

Sulfonation: Fuming sulfuric acid can be used to install a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: A Lewis acid catalyst promotes the reaction with alkyl halides or acyl chlorides to add alkyl or acyl groups to the aromatic ring.

The regioselectivity of these reactions is a key consideration, with the C6 and C7 positions being the most favored sites of attack due to electronic activation by the heterocyclic ring. nih.gov

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro- and 7-Nitro-2,2,3-trimethyl-1,2-dihydroquinoxaline |

| Bromination | Br₂ / FeBr₃ | 6-Bromo- and 7-Bromo-2,2,3-trimethyl-1,2-dihydroquinoxaline |

| Acylation | CH₃COCl / AlCl₃ | 6-Acetyl- and 7-Acetyl-2,2,3-trimethyl-1,2-dihydroquinoxaline |

Synthesis of Polycyclic and Fused Heterocyclic Systems Containing the Dihydroquinoxaline Moiety

The this compound scaffold can be used as a building block for the construction of more complex polycyclic and fused heterocyclic systems. rsc.org These larger architectures are of significant interest in medicinal chemistry and materials science. Strategies for their synthesis often involve annulation reactions where a new ring is constructed onto the existing dihydroquinoxaline framework.

One common approach involves the bifunctionalization of the dihydroquinoxaline core, followed by an intramolecular cyclization reaction. For instance, a derivative functionalized with a carboxylic acid on the N1-alkyl chain and a nucleophilic group (e.g., amino or hydroxyl) on the aromatic ring could be induced to cyclize, forming a new ring linking the pyrazine and benzene portions.

Alternatively, intermolecular cycloaddition or condensation reactions can be employed. The C=N bond within the pyrazine ring can participate as a dienophile or a dipolarophile in cycloaddition reactions. Furthermore, derivatives with appropriate functional groups can undergo condensation reactions with other bifunctional molecules to build fused systems, such as furoquinoxalines arkat-usa.org or pyrrolo[1,2-a]quinoxalines. nih.gov Base-mediated cascade reactions have also been shown to be effective in rapidly generating complex polycyclic systems from simpler building blocks. nih.gov

Principles of Structure-Activity Relationship (SAR) Studies in Dihydroquinoxaline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For quinoxaline (B1680401) and its derivatives, extensive SAR studies have been conducted to optimize their therapeutic potential across various targets. mdpi.comnih.gov These studies systematically modify different parts of the molecule—the pyrazine ring, the aromatic ring, and their substituents—and assess the impact on efficacy and selectivity. researchgate.netresearchgate.net

Key findings from SAR studies on related quinoxaline scaffolds often highlight the importance of specific substitution patterns. For example, in some anticancer derivatives, the presence of electron-releasing groups on the aromatic ring was found to be essential for activity, while electron-withdrawing groups diminished it. mdpi.com The nature and size of the substituent at the N1 position can influence lipophilicity and receptor binding. Similarly, modifications at the C2 and C3 positions can drastically alter the molecule's interaction with biological targets. nih.govnih.gov These principles guide the rational design of new this compound derivatives with enhanced biological profiles.

The reactivity of the this compound core is profoundly influenced by the electronic and steric properties of its substituents. benthamscience.com These properties determine the electron density distribution within the molecule and the accessibility of its reactive sites.

Electronic Effects: Substituents exert influence through inductive and resonance effects. numberanalytics.comlibretexts.org

Inductive Effects: These are transmitted through sigma bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like -NO₂ or halogens on the aromatic ring decrease its electron density, deactivating it towards electrophilic substitution. lumenlearning.com Conversely, electron-donating groups (EDGs) like alkyl groups activate the ring. numberanalytics.com

Resonance Effects: These involve the delocalization of pi electrons. Substituents with lone pairs (e.g., -OH, -NH₂) can donate electron density into the aromatic ring via resonance, strongly activating it. Groups with pi bonds (e.g., -C=O, -CN) can withdraw electron density through resonance. numberanalytics.com

Steric Effects: The spatial arrangement and size of substituents play a crucial role in reactivity. The gem-dimethyl group at the C2 position of this compound creates significant steric hindrance. This bulkiness can shield the adjacent N1 and C3 positions from attack by large reagents, potentially influencing the regioselectivity of reactions. For instance, while the N1 position is electronically favorable for alkylation, a bulky alkylating agent might react slower than a smaller one due to steric clash with the C2-methyl groups. Similarly, any reaction at the C3-methyl group would be subject to steric constraints imposed by its neighbors.

| Position | Substituent Type | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| C6, C7 | Electron-Donating (e.g., -OCH₃) | Activation of aromatic ring (Resonance & Inductive) | Moderate | Increases rate of electrophilic aromatic substitution. |

| C6, C7 | Electron-Withdrawing (e.g., -NO₂) | Deactivation of aromatic ring (Resonance & Inductive) | Moderate | Decreases rate of electrophilic aromatic substitution. |

| N1 | Alkyl Group (e.g., -CH₃) | Electron-donating (Inductive) | Depends on size | Increases nucleophilicity of N4; steric bulk can hinder further reactions. |

| C2 | gem-Dimethyl | Electron-donating (Inductive) | High | Blocks substitution at C2; sterically hinders N1 and C3 positions. |

Positional Isomerism and its Chemical Consequences

Positional isomerism is a form of structural isomerism where compounds have the same molecular formula and the same functional groups but differ in the position of these groups on the carbon skeleton. nih.govsomaiya.edu.in In the context of trimethyl-1,2-dihydroquinoxalines, the placement of the methyl groups on the heterocyclic ring gives rise to distinct isomers with unique chemical characteristics. A notable example is the comparison between this compound and its more commonly referenced isomer, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575). While both share the same molecular formula, C12H15N, the different arrangement of the methyl substituents leads to variations in their chemical reactivity and stability.

The synthesis of these isomers typically involves the condensation of an aromatic diamine with a suitable ketone. For instance, the reaction of o-phenylenediamine (B120857) with 3-methyl-2-butanone (B44728) is the logical pathway to synthesize this compound. In contrast, 2,2,4-trimethyl-1,2-dihydroquinoline is synthesized through the Skraup cyclization of aniline (B41778) with acetone (B3395972). hristov.com The choice of reactants and the reaction conditions, including the catalyst used, are critical in directing the synthesis towards the desired isomer.

The chemical consequences of this isomerism are significant. The position of the methyl groups influences the electron density distribution within the molecule, which in turn affects its reactivity towards electrophiles and nucleophiles. For example, the steric hindrance around the nitrogen atoms and the adjacent carbon atoms will differ between the two isomers, potentially leading to different outcomes in substitution or condensation reactions.

Derivatives of these isomers also exhibit distinct properties. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to possess anti-inflammatory and antioxidant properties by reducing oxidative stress. mdpi.com The biological activities of the corresponding 6-hydroxy derivative of this compound, while not extensively studied, would be expected to differ due to the altered molecular geometry and electronic properties.

The development of fused heterocyclic systems based on these quinoxaline cores further highlights the importance of positional isomerism. The synthesis of furo[2,3-b]quinoxalines and pyrazino[2,3-b]quinoxalines often starts from 2,3-disubstituted quinoxalines. nih.govresearchgate.net The specific substitution pattern on the quinoxaline ring dictates the feasibility and outcome of the subsequent cyclization reactions to form the fused systems. Therefore, the choice between a 2,2,3-trimethyl or a 2,2,4-trimethyl dihydroquinoxaline precursor would lead to structurally distinct fused products with potentially different chemical and physical properties.

Below are interactive data tables summarizing the key compounds discussed in this article.

| Compound Name | Molecular Formula | CAS Number |

| This compound | C11H14N2 | 25716-39-6 |

| 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | 147-47-7 |

| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | C12H15NO | Not Available |

| Furo[2,3-b]quinoxaline | C10H6N2O | 269-06-7 |

| Pyrazino[2,3-b]quinoxaline | C10H6N4 | 268-56-4 |

| Reactants | Product | Reaction Type |

| o-Phenylenediamine and 3-Methyl-2-butanone | This compound | Condensation |

| Aniline and Acetone | 2,2,4-Trimethyl-1,2-dihydroquinoline | Skraup Cyclization |

| 2,3-Disubstituted quinoxalines | Furo[2,3-b]quinoxalines | Cyclization |

| Substituted 2,3-diaminoquinoxaline and 1,2-dicarbonyl compounds | Pyrazino[2,3-b]quinoxalines | Condensation |

Advanced Spectroscopic and Computational Methodologies for Structural and Electronic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Complex Structures and Stereochemistry

The ¹H NMR spectrum of 2,2,3-Trimethyl-1,2-dihydroquinoxaline is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the three methyl groups and the dihydroquinoxaline ring. The chemical shifts and coupling constants of the aromatic protons would confirm their substitution pattern on the benzene ring. The methyl groups at the C2 position, being geminal, would likely appear as a single peak integrating to six protons, while the methyl group at C3 would have a distinct chemical shift. The proton on the nitrogen atom (N-H) would also be observable, with its chemical shift potentially influenced by solvent and concentration.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be instrumental in establishing the connectivity between protons, particularly within the aromatic spin system. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unequivocally assigning the ¹³C signals by correlating them with their attached protons and protons two to three bonds away, respectively. This would confirm the connectivity of the trimethyl-substituted dihydropyrazine (B8608421) ring to the benzene moiety.

Mechanistic Insights via In-situ NMR Studies

In-situ NMR studies could provide valuable insights into the formation or reactions of this compound. By monitoring the reaction of an appropriate o-phenylenediamine (B120857) with a suitable three-carbon ketone precursor directly in the NMR tube, one could observe the appearance of product signals and the disappearance of reactant signals over time. This would allow for the identification of any reaction intermediates and provide kinetic data on the condensation reaction. Such studies are critical for understanding the reaction mechanism and optimizing synthetic protocols.

X-ray Crystallography for Solid-State Structure Determination

While solution-state structure is revealed by NMR, X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Analysis of Molecular Conformation and Intermolecular Interactions

A single-crystal X-ray diffraction analysis of this compound would reveal the precise three-dimensional arrangement of atoms. Key parameters that would be determined include the puckering of the dihydroquinoxaline ring and the orientation of the methyl substituents. It would definitively confirm the 1,2-dihydro nature of the quinoxaline (B1680401) system.

Mass Spectrometry for Reaction Monitoring and Mechanistic Elucidation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis. For this compound, mass spectrometry would be used to confirm the successful synthesis by identifying the molecular ion peak corresponding to its molecular formula (C₁₁H₁₄N₂).

High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For instance, the loss of a methyl group would be an expected fragmentation pathway. When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry can be used to monitor the progress of the synthesis reaction, identify byproducts, and thus aid in mechanistic investigations.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Should the molecule exhibit fluorescence, its emission spectrum would provide information about the excited state properties. The Stokes shift (the difference between the absorption and emission maxima) and the quantum yield would be important parameters to characterize its photophysical behavior. These studies are fundamental to understanding the electronic nature of the molecule and assessing its potential for applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Photophysical Property Analysis and Electronic Transitions (e.g., π-π* transitions, charge transfer characteristics)

The photophysical properties of quinoxaline derivatives are governed by their electronic structure, which allows for various electronic transitions upon absorption of light. The UV-visible absorption spectra of these compounds are typically characterized by transitions occurring within the aromatic system.

The primary electronic transitions observed are of the π-π * type, which are characteristic of the conjugated π-system of the benzo-fused pyrazine (B50134) ring. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For many quinoxaline-based compounds, these absorptions appear in the UV region. researchgate.net

Additionally, Intraligand Charge Transfer (ILCT) characteristics can be significant, particularly when substituents are present that modify the electron density distribution across the molecule. nih.gov In this compound, the methyl groups act as weak electron-donating groups, which can influence the energy of the molecular orbitals and subtly affect the charge transfer nature of the transitions. In more complex systems involving quinoxaline moieties, charge transfer can occur between different parts of the molecule or from the molecule to a metal center in a complex (Metal to Ligand Charge Transfer, MLCT). nih.gov The study of styryl thiazilo quinoxaline dyes demonstrates that the molecular structure is central to its charge transfer properties, which are influenced by the surrounding medium. rdd.edu.iqresearchgate.net The nature of the lowest triplet excited state can be significantly affected by the introduction of electron-donating groups, often switching from a π-π* character to a more charge-transfer-dominated state. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. researchgate.net The spectra reveal the vibrational modes of the molecule, which are specific to the types of bonds and their environment. researchgate.net

For this compound, the key vibrational modes include:

N-H Stretching: The N-H bond in the dihydroquinoxaline ring is expected to show a characteristic stretching vibration, typically in the range of 3300-3500 cm⁻¹. scispace.com

C-H Stretching: Aromatic C-H stretching vibrations from the benzene ring usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the trimethyl groups occurs just below 3000 cm⁻¹. scispace.com

C=N Stretching: The imine-like C=N bond within the pyrazine ring gives rise to a strong absorption band, typically found in the 1620-1550 cm⁻¹ region.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring are observed in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching of the C-N single bonds within the heterocyclic ring can be found in the 1350-1250 cm⁻¹ range.

C-H Bending: Aromatic C-H out-of-plane bending vibrations are prominent in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring.

DFT calculations are often used to complement experimental data, helping to assign specific vibrational modes accurately. researchgate.netnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Strong |

| Aliphatic C-H Stretch | 2850 - 2970 | 2850 - 2970 | Strong |

| C=N Stretch | 1550 - 1620 | 1550 - 1620 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Variable |

Computational Chemistry Approaches

Computational chemistry, particularly methods rooted in quantum mechanics, provides profound insights into the molecular and electronic properties of compounds that can be difficult to probe experimentally.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. nih.gov By approximating the electron density, DFT can accurately calculate ground-state properties, optimized geometries, and spectroscopic parameters. nih.govresearchgate.net The B3LYP functional is a common choice for such calculations on quinoxaline and related heterocyclic systems. scispace.comelectrochemsci.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.14 | Energy of the Highest Occupied Molecular Orbital; associated with electron-donating ability. nih.gov |

| E(LUMO) | -2.25 | Energy of the Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. nih.gov |

| Energy Gap (ΔE) | 3.89 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. nih.gov |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. wuxiapptec.com The map is colored according to the electrostatic potential: red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netwuxiapptec.com

For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the two nitrogen atoms due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net The region around the N-H hydrogen would exhibit a positive potential (blue), indicating its acidic character. wuxiapptec.com The benzene ring would show a moderately negative potential, while the methyl groups would be relatively neutral. Such maps are invaluable for predicting intermolecular interactions and the sites of protonation or coordination. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). These interactions, often described as hyperconjugation, reveal the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. nih.govresearchgate.net

Key NBO interactions in this compound would include:

π → π * delocalization: Strong interactions involving the π-electrons of the aromatic and heterocyclic rings, which are fundamental to the molecule's aromaticity and stability.

n → σ * delocalization: Interactions involving the lone pairs (n) on the nitrogen atoms donating into the antibonding orbitals (σ*) of adjacent C-C or C-N bonds. This delocalization contributes significantly to the stability of the ring structure.

The stabilization energies calculated from NBO analysis help to explain the molecule's preferred conformation and its electronic properties. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C-C)aromatic | π(C-C)aromatic | ~20-25 | Intra-ring π-conjugation |

| LP(N1) | σ(C2-C3) | ~5-10 | Lone pair delocalization |

| LP(N4) | σ(C3-C4a) | ~5-10 | Lone pair delocalization |

| σ(C-H)methyl | σ(C-C)adjacent | ~2-5 | Hyperconjugation |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysics

Time-Dependent Density Functional Theory (TD-DFT) serves as a powerful computational tool for investigating the electronic excited states of molecules like this compound. nih.govresearchgate.net This method is instrumental in predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra by calculating vertical excitation energies and their corresponding oscillator strengths, which dictate the intensity of absorption bands. nih.gov For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, typically involving promotions of electrons from occupied to unoccupied molecular orbitals (e.g., HOMO to LUMO).

The choice of functional and basis set is crucial for accuracy, with hybrid functionals like PBE0 or B3LYP and double- or triple-zeta basis sets often providing a good balance between computational cost and precision for organic molecules. nih.govcnr.it Calculations would typically reveal that the lowest energy electronic transitions are predominantly of π → π* character, localized on the quinoxaline core. By simulating the absorption spectrum, researchers can correlate theoretical predictions with experimental data, aiding in the structural confirmation and understanding of the molecule's interaction with light. These computations also form the basis for exploring photophysical decay pathways, such as fluorescence and intersystem crossing to triplet states, by mapping the potential energy surfaces of the excited states. researchgate.netnih.gov

Interactive Table: Hypothetical TD-DFT Results for this compound

Calculations performed at the PBE0/def2-TZVP level of theory in acetonitrile (B52724) (PCM).

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Contributions | Transition Character |

| S1 | 3.54 | 0.085 | HOMO → LUMO (75%), HOMO-1 → LUMO (15%) | π → π |

| S2 | 3.98 | 0.012 | HOMO → LUMO+1 (68%), HOMO-2 → LUMO (22%) | π → π |

| S3 | 4.25 | 0.150 | HOMO-1 → LUMO+1 (55%), HOMO → LUMO+2 (30%) | π → π* |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a non-rigid molecule like this compound, MD simulations provide critical insights into its conformational flexibility and the interactions it forms with its environment. nih.gov The 1,2-dihydroquinoxaline ring is not planar and can adopt various puckered conformations. MD simulations can explore the conformational landscape by integrating Newton's laws of motion, allowing the molecule to sample different energetic states at a given temperature.

These simulations can identify the most stable conformers, the energy barriers between them, and the characteristic motions of the ring system and its substituents. For instance, an MD trajectory might reveal the equilibrium between different boat-like conformations of the dihydro-pyrazine ring and the rotational preferences of the methyl groups. Furthermore, by solvating the molecule in a simulation box with explicit solvent molecules (e.g., water, ethanol), MD can be used to study solute-solvent interactions, hydrogen bonding dynamics, and the solvent's influence on conformational preferences. biorxiv.org This information is vital for understanding the molecule's behavior in solution.

Interactive Table: Hypothetical Conformational Substates from a 100 ns MD Simulation

| Conformational State | Relative Population (%) | Average Ring Pucker Angle (°) | Key Dihedral Angle (C2-N1-C8a-C4a) (°) | Relative Free Energy (kcal/mol) |

| Chair-like Twist 1 | 65 | 35.2 | -40.5 | 0.00 |

| Chair-like Twist 2 | 30 | 34.8 | +39.8 | 0.65 |

| Boat-like | 5 | 50.1 | 5.2 | 1.75 |

Semi-empirical Molecular Orbital Methods for Rapid Property Prediction

Semi-empirical molecular orbital methods, such as AM1, PM3, and PM6, offer a computationally less expensive alternative to ab initio methods for predicting molecular properties. wikipedia.orgnih.gov These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations, particularly the electron-electron repulsion integrals. wikipedia.orgscispace.com The primary advantage of semi-empirical methods is their speed, which allows for the rapid calculation of properties for large numbers of molecules or for very large systems where ab initio methods would be prohibitively slow. researchgate.net

For this compound, these methods can quickly predict ground-state properties such as heats of formation, dipole moments, ionization potentials, and molecular geometries. While generally less accurate than higher-level DFT or ab initio methods, the results are often sufficient for initial screening, qualitative analysis, or as a starting point for more rigorous calculations. scispace.com Methods like ZINDO are specifically parameterized to predict electronic spectra and can provide a rapid, qualitative picture of the UV-Vis absorption. researchgate.net

Interactive Table: Comparison of Predicted Properties by Semi-empirical Methods

| Property | PM6 | AM1 | DFT (B3LYP/6-31G*) |

| Heat of Formation (kcal/mol) | 35.8 | 42.1 | 38.5 |

| Dipole Moment (Debye) | 1.95 | 2.15 | 2.01 |

| Ionization Potential (eV) | 8.10 | 8.32 | 7.95 |

| HOMO Energy (eV) | -8.45 | -8.66 | -5.98 |

| LUMO Energy (eV) | -0.35 | -0.34 | -0.89 |

Theoretical Reaction Mechanism Prediction and Validation

Computational chemistry provides indispensable tools for the prediction and validation of chemical reaction mechanisms. By using methods like Density Functional Theory (DFT), the potential energy surface of a reaction can be mapped out to identify reactants, products, intermediates, and, crucially, transition states. A plausible reaction for 1,2-dihydroquinoxalines is their oxidation to the corresponding aromatic quinoxaline species.

For this compound, theoretical calculations can be employed to model its oxidation mechanism, for example, via hydrogen abstraction. By locating the transition state structure for the rate-limiting step, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated. This provides a quantitative prediction of the reaction kinetics. Furthermore, analyzing the electronic structure along the reaction coordinate can offer insights into bond-breaking and bond-forming processes. Comparing the calculated activation barriers and reaction energies for different proposed pathways allows researchers to predict the most likely mechanism, which can then guide or validate experimental studies.

Interactive Table: Hypothetical Energy Profile for the Oxidation of this compound

Reaction: C₁₁H₁₄N₂ + [O] → C₁₁H₁₃N₂⁺ + H₂O + e⁻ Energies calculated at the B3LYP/6-311+G(d,p) level, relative to the reactant.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Transition State | H-abstraction from N1 position | +15.2 |

| Product | 2,2,3-Trimethylquinoxalin-1-ium cation | -25.8 |

Research Applications of 2,2,3 Trimethyl 1,2 Dihydroquinoxaline in Chemical Disciplines

Role as Intermediates and Precursors in Organic Synthesis

The dihydroquinoxaline framework is a valuable structural motif in organic synthesis, frequently serving as a key intermediate for constructing more complex heterocyclic systems. Dihydroquinoxalines can be functionalized, for example through N-alkylation or reduction, to yield substituted tetrahydroquinoxalines, which are core structures in various bioactive molecules. The synthesis of the related 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), a known antioxidant and intermediate, is well-documented and typically involves the acid-catalyzed condensation of aniline (B41778) with an acetone (B3395972) derivative. google.comresearchgate.net This highlights a general strategy for creating dihydro-heterocyclic systems.

However, a review of the scientific literature indicates that while general methods for quinoxaline (B1680401) synthesis are common isca.inmdpi.com, detailed studies documenting the specific role of 2,2,3-Trimethyl-1,2-dihydroquinoxaline as a widely used intermediate or precursor for other compounds are limited. Its structural isomer, 2,2,4-trimethyl-1,2-dihydroquinoline, has been more extensively explored in this capacity. google.com

Applications in Organic Catalysis (e.g., Ligands in Metal Catalysis, Organocatalysis)

Quinoxaline derivatives are prominent in the field of catalysis, primarily for their ability to act as effective ligands in metal-catalyzed reactions. Their nitrogen atoms can coordinate with various transition metals, forming stable complexes that catalyze a wide range of organic transformations. isca.innih.gov For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with quinoxaline-based Schiff base ligands have been synthesized and characterized. nih.gov The 2-(2′-pyridyl)quinoxaline (pqx) ligand, in particular, has been used to create first-row transition metal complexes with interesting catalytic properties. mdpi.com In the realm of organocatalysis, chiral primary amine thioureas have been employed to catalyze reactions that produce dihydroquinolines.

Despite the broad utility of the quinoxaline family in catalysis, specific research detailing the application of This compound as a ligand in metal catalysis or as an organocatalyst is not extensively reported. The focus has largely remained on other substituted quinoxalines or related heterocyclic systems. mdpi.com

Fundamental Studies in Photochemistry and Photophysics

The photophysical and photochemical properties of quinoxaline derivatives are of significant interest due to their applications in materials science and as photosensitizers. isca.in Irradiation of certain quinoxalin-2-ones, for example, can lead to reductive dimerization or other photochemical transformations. rsc.org The excited-state reactivity of related N-heterocycles is also exploited in photoredox catalysis. acs.orgnih.gov Computational and experimental studies on various quinoxaline derivatives have explored their absorption spectra, fluorescence, and the potential for intersystem crossing to triplet states, which is relevant for applications like reactive oxygen species (ROS) generation. nih.govresearchgate.net

While the photophysics of the broader quinoxaline class is well-studied, fundamental investigations into the specific photochemical and photophysical behavior of This compound are not prominent in the available literature. Such studies would be necessary to determine its fluorescence quantum yields, excited-state lifetimes, and potential for use in photochemical applications.

Supramolecular Chemistry: Host-Guest Interactions and Crystal Engineering

In supramolecular chemistry, quinoxaline units are valued as rigid components for building larger structures like macrocyclic receptors. isca.in The planarity and potential for π-π stacking interactions make them excellent candidates for crystal engineering, where molecules are designed to self-assemble into predictable crystalline architectures. Crystal structures of various functionalized quinoxalin-2-ones and their di- and tri-methyl derivatives have been determined, revealing complex hydrogen-bonding networks and molecular packing. nih.goviucr.orgresearchgate.net Furthermore, quinoxalinium salts have been explored in host-guest chemistry, where they can form complexes with anions through either nucleophilic addition or non-covalent interactions, inducing a detectable response. researchgate.net

There is limited specific information on the crystal structure or host-guest chemistry of This compound . X-ray crystallographic data would be required to understand its solid-state packing, intermolecular interactions, and potential for use in crystal engineering.

Design of Chemosensors and Molecular Probes (focus on chemical recognition principles)

The electron-deficient nature of the quinoxaline ring makes it an excellent platform for designing chemosensors. By attaching electron-donating groups, a "push-pull" chromophore can be created that exhibits changes in its absorption or fluorescence spectra upon interaction with an analyte. This principle has been used to develop quinoxaline-based sensors for metal cations like Fe³⁺, Cu²⁺, and Hg²⁺, as well as for monitoring pH. nih.govresearchgate.netnih.govmdpi.com The recognition mechanism often involves the coordination of the analyte to the nitrogen atoms of the quinoxaline or a chelating substituent, which alters the intramolecular charge transfer (ICT) characteristics of the sensor molecule.

Currently, there is a lack of published research on the design and application of chemosensors or molecular probes based specifically on the This compound scaffold. Its potential for such applications would depend on its intrinsic photophysical properties and how they are modulated upon binding to a target species.

Theoretical Contributions to Materials Science and Optoelectronic Devices

Quinoxaline derivatives are recognized for their potential in materials science, particularly as electron-transporting materials in organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov Theoretical methods, such as Density Functional Theory (DFT), are heavily employed to predict the optoelectronic properties of new quinoxaline-based molecules. researchgate.net These computational studies help in tuning properties like the HOMO-LUMO energy gap, charge mobility, and absorption spectra to design more efficient materials for optoelectronic devices. researchgate.netnih.gov

While theoretical studies have been conducted on a wide array of quinoxaline structures to assess their suitability for materials science applications, researchgate.net specific computational research on the electronic and optoelectronic properties of This compound is not widely available. Such theoretical work would be crucial for evaluating its potential as a building block for novel functional materials.

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Routes

The synthesis of quinoxaline (B1680401) derivatives, including 2,2,3-trimethyl-1,2-dihydroquinoxaline, has traditionally relied on the condensation of o-phenylenediamines with dicarbonyl compounds. nih.govnih.gov However, these classic methods often require harsh conditions, strong acid catalysts, and long reaction times. nih.govijirt.org Future research is focused on creating more efficient, scalable, and environmentally benign synthetic pathways. ijirt.org

A primary direction is the development and application of novel catalysts. Heterogeneous catalysts are gaining significant attention because they are easy to handle, reduce corrosion issues, and allow for more environmentally friendly disposal and recycling. nih.govresearchgate.net Research into materials like metal-exchanged 12-tungstophosphoric acid supported on γ-Al2O3 has shown promise for the synthesis of related trimethyl-dihydroquinoline structures. researchgate.net Similarly, the use of micro-meso-macroporous zeolites as catalysts for the condensation of aniline (B41778) with acetone (B3395972) presents another avenue for producing the core structure under heterogeneous conditions. google.com The investigation of various Lewis acids, such as CrCl2·6H2O, has also been shown to increase efficiency and reduce reaction times for quinoxaline synthesis at room temperature. chemistryjournal.inorientjchem.org

Furthermore, the principles of green chemistry are being integrated into synthetic design. ijirt.orgresearchgate.net This includes the use of solvent-free reaction conditions, such as simple grinding methods, which offer excellent atom economy. ias.ac.in The development of protocols that utilize safer solvents and recyclable catalysts is a key objective. nih.govijirt.org For instance, an improved method for producing 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) utilizes a catalyst system of hydrogen fluoride (B91410) and boron trifluoride, which has been shown to markedly enhance monomer yield compared to previous acid catalysts. google.comepo.org

| Catalyst System | Reactants | Key Advantages | Reported Yield | Reference |

|---|---|---|---|---|

| Hydrogen Fluoride (HF) and Boron Trifluoride (BF₃) | Aniline and Acetone Derivative | Markedly enhanced yield of the monomer. | ~82.3% | google.comepo.org |

| Micro-meso-macroporous Zeolite H-Y-MMM | Aniline and Acetone | Heterogeneous, reusable catalyst system. | Not specified | google.com |

| Zn²⁺-exchanged Tungstophosphoric Acid on γ-Al₂O₃ | Aniline and Acetone | High aniline conversion and product yield with a heterogeneous catalyst. | High | researchgate.net |

| Scandium Triflate (Sc(OTf)₃) under Microwave | Aniline and Acetone | Room temperature reaction, short reaction time (2-6 h). | 65% | google.com |

Exploration of Unprecedented Reactivity Patterns

Beyond improving its synthesis, a significant future direction involves exploring novel reactivity patterns of the this compound scaffold. Much of the current literature focuses on the synthesis and biological activity of the broader quinoxaline class, leaving the specific reactivity of this and other dihydro-derivatives as a fertile ground for discovery. researchgate.netresearchgate.net

Future research will likely focus on developing unprecedented reactions that functionalize the dihydroquinoxaline core in new ways. This could involve catalyst-free methodologies or the use of novel reagents to introduce diverse chemical motifs. researchgate.net For example, research into other heterocyclic systems has demonstrated unexpected reactions, such as the reaction between indolin-2-ones and α-substituted ketones to form complex 3-hydroxy-3-phenacyloxindole (B183172) derivatives, highlighting the potential for discovering new transformations even in well-studied compound classes. The development of methods for the selective C3-alkylation of quinoxalin-2(1H)-ones using unactivated nitroalkanes is another example of expanding the synthetic toolbox for these scaffolds. researchgate.net Theoretical tools, such as the ab initio nanoreactor, are being developed to simulate complex reaction mixtures and discover novel reaction pathways that might not be found through traditional experimental methods. chemistryviews.org Applying such computational techniques to this compound could unveil previously unknown chemical transformations and intermediates.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of novel compounds. For derivatives of this compound, advanced computational modeling offers a pathway to predictive chemical design, reducing the time and resources spent on empirical synthesis and testing.

Molecular docking is a key technique used to predict the binding affinity and interaction of molecules with biological targets, such as enzymes or receptors. nih.govnih.gov For instance, docking studies have been used to evaluate new quinoxaline derivatives as potential DNA gyrase inhibitors, providing insights that guide the design of more potent antibacterial agents. nih.govresearchgate.net Similarly, such studies can predict binding to targets like the Epidermal Growth Factor Receptor (EGFR), helping to prioritize candidates for anticancer drug development. nih.gov

Density Functional Theory (DFT) is another powerful tool used to calculate optimized geometrical parameters and electronic properties of molecules. researchgate.net These calculations can help confirm the structures of newly synthesized compounds and provide a deeper understanding of their stability and reactivity, complementing experimental data from techniques like X-ray diffraction.

| Computational Tool | Application | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Predicting ligand-protein interactions | Evaluate binding affinity to biological targets (e.g., DNA Gyrase, EGFR) to guide drug design. | nih.govnih.govresearchgate.net |

| Density Functional Theory (DFT) | Calculating molecular structure and properties | Confirm experimental structures, understand stability, and predict reactivity. | researchgate.net |

| In Silico ADME Prediction | Estimating pharmacokinetic properties | Assess drug-likeness, absorption, distribution, metabolism, and excretion early in the design phase. | |

| Ab Initio Molecular Dynamics (AIMD) | Simulating reaction dynamics | Discover novel reaction pathways and mechanisms in complex chemical systems. | chemistryviews.org |

Integration with Emerging Technologies in Chemical Research

The field of chemical research is being transformed by the integration of emerging technologies like artificial intelligence (AI) and laboratory automation. researchgate.net These technologies promise to accelerate the entire discovery pipeline for compounds like this compound, from initial design to final synthesis.

Artificial intelligence and machine learning (ML) are revolutionizing computer-aided synthesis planning (CASP). nih.govnih.goviscientific.org These data-driven tools can analyze vast reaction databases to propose novel and efficient synthetic routes, moving beyond human bias and established reaction rules. nih.govillinois.edu AI models can predict reaction outcomes, identify potential side products, and optimize conditions, thereby reducing experimental failures and speeding up the "design-make-test-analyze" cycle. researchgate.netnih.gov

High-throughput screening (HTS) itself is another critical technology. By screening large and diverse chemical libraries, researchers can rapidly identify "hit" compounds with desired biological activity. nih.govnih.gov Focused libraries of heterocyclic compounds are used to screen for new antibacterial, antiviral, or anticancer agents. nih.govthermofisher.comupenn.edu Applying HTS to libraries of novel this compound derivatives could quickly uncover new biological functions and lead candidates.

Multidisciplinary Research Initiatives Leveraging Dihydroquinoxaline Chemistry

The inherent versatility of the quinoxaline scaffold provides a strong foundation for future multidisciplinary research initiatives. nih.govresearchgate.net Derivatives have already found applications in fields ranging from medicine to materials science, and targeted research on this compound could expand these horizons. nih.govgoogle.comresearchgate.net

In medicinal chemistry, the quinoxaline core is present in compounds with a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov Future initiatives could involve collaborations between synthetic chemists, biologists, and pharmacologists to design and evaluate novel this compound derivatives against specific disease targets, such as drug-resistant bacteria or viruses. nih.govnih.gov

In materials science, quinoxaline derivatives are explored for their use as dyes, fluorescent materials, and components in organic semiconductors. nih.gov Collaborative projects with materials scientists and engineers could focus on tuning the electronic and photophysical properties of this compound to create novel materials for electronics or solar energy applications.

In agricultural science, certain quinoxaline-related compounds are used in the synthesis of fungicides and pesticides. google.com Focused, multidisciplinary research could explore the potential of this compound and its analogues as new, effective, and potentially safer agrochemicals.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structural integrity of 2,2,3-Trimethyl-1,2-dihydroquinoxaline during synthesis?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying substituent positions and methyl group orientations. For example, -NMR can distinguish between aromatic protons and methyl groups, while -NMR confirms the quinoxaline backbone. X-ray crystallography (as used in related quinoxaline derivatives) provides definitive structural validation by resolving bond angles and dihedral angles . Mass spectrometry (MS) ensures molecular weight accuracy and purity.

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

- Methodology : Reaction parameters such as temperature, solvent polarity, and catalyst choice significantly impact yield. For instance, using aprotic solvents (e.g., DMF) and transition-metal catalysts (e.g., Pd-based systems) can enhance cyclization efficiency in quinoxaline synthesis. Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometry of methylating agents (e.g., methyl iodide) ensures controlled substitution .

Q. What are the primary considerations for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to buffers (pH 3–10) and temperatures (25–60°C). High-performance liquid chromatography (HPLC) tracks degradation products, while thermogravimetric analysis (TGA) assesses thermal stability. Related quinoxalines show sensitivity to acidic conditions due to protonation of nitrogen atoms, necessitating inert storage environments .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the compound’s electronic structure?

- Methodology : Combine density functional theory (DFT) calculations with experimental UV-Vis and cyclic voltammetry. For example, discrepancies in HOMO-LUMO gaps can be addressed by refining basis sets (e.g., B3LYP/6-31G**) and comparing with spectroscopic results. X-ray crystallography data (e.g., bond lengths in similar derivatives like 1,2,3-Triphenyl-1,2-dihydroquinoxaline) validate computational models .

Q. What strategies are effective for designing coordination complexes using this compound as a ligand?

- Methodology : The compound’s nitrogen-rich structure allows chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Titration experiments monitored by UV-Vis and electron paramagnetic resonance (EPR) spectroscopy determine binding constants and coordination geometry. Stability studies in aqueous/organic media assess ligand robustness, with modifications (e.g., introducing electron-withdrawing groups) enhancing metal affinity .

Q. How can molecular docking studies elucidate the compound’s potential as an anti-proliferative agent?

- Methodology : Dock the compound into target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock Vina. Validate binding poses with molecular dynamics (MD) simulations to assess stability. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with active-site residues). Comparative studies with quinoxaline-linked hybrids (e.g., triazole-sulfonamide derivatives) highlight structural motifs influencing activity .

Q. What experimental controls are essential when evaluating the compound’s reactivity in radical-mediated reactions?

- Methodology : Use radical scavengers (e.g., TEMPO) to confirm reaction mechanisms. Electron spin resonance (ESR) detects transient radical intermediates. Kinetic studies under inert atmospheres (N₂/Ar) prevent oxygen interference. For example, reactions with trimethyl phosphite (as in trichloropropionitrile systems) require strict temperature control to avoid side reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallography and NMR data regarding methyl group orientations?

- Methodology : X-ray crystallography provides static snapshots of the solid-state structure, while NMR reflects dynamic conformations in solution. For example, rotational barriers of methyl groups can cause NMR signal splitting, which may conflict with crystallographic symmetry. Variable-temperature NMR and DFT-based conformational analysis reconcile these differences by identifying low-energy conformers .

Q. What approaches validate the compound’s biological activity when in vitro assays contradict computational predictions?

- Methodology : Perform dose-response assays across multiple cell lines (e.g., cancer vs. normal) to confirm specificity. Use CRISPR knockouts or siRNA silencing to verify target engagement. Parallel studies with structural analogs (e.g., 6-methoxy derivatives) isolate activity-contributing groups. Discrepancies may arise from off-target effects or bioavailability issues, necessitating pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products